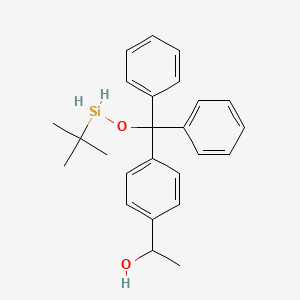
C25H30O2Si
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(TERT-BUTYL-DIPHENYL-SILANYLOXYMETHYL)-PHENYL]-ETHANOL is a chemical compound with the molecular formula C25H30O2Si. It is characterized by the presence of a phenyl group substituted with a tert-butyl-diphenyl-silanyloxymethyl group and an ethanol moiety. This compound is often used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
The synthesis of 1-[4-(TERT-BUTYL-DIPHENYL-SILANYLOXYMETHYL)-PHENYL]-ETHANOL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromomethylphenyl and tert-butyl-diphenyl-silane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[4-(TERT-BUTYL-DIPHENYL-SILANYLOXYMETHYL)-PHENYL]-ETHANOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Scientific Research Applications
1-[4-(TERT-BUTYL-DIPHENYL-SILANYLOXYMETHYL)-PHENYL]-ETHANOL has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be used in the study of biological pathways and interactions, particularly in the context of drug development and biochemical research.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[4-(TERT-BUTYL-DIPHENYL-SILANYLOXYMETHYL)-PHENYL]-ETHANOL involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[4-(TERT-BUTYL-DIPHENYL-SILANYLOXYMETHYL)-PHENYL]-ETHANOL can be compared with other similar compounds, such as:
1-[4-(TRIMETHYLSILANYLOXYMETHYL)-PHENYL]-ETHANOL: This compound has a similar structure but with a trimethylsilyl group instead of a tert-butyl-diphenyl-silanyloxymethyl group.
1-[4-(TRIETHYLSILANYLOXYMETHYL)-PHENYL]-ETHANOL: Another similar compound with a triethylsilyl group.
1-[4-(TRIPHENYLSILANYLOXYMETHYL)-PHENYL]-ETHANOL: This compound features a triphenylsilyl group.
The uniqueness of 1-[4-(TERT-BUTYL-DIPHENYL-SILANYLOXYMETHYL)-PHENYL]-ETHANOL lies in its specific tert-butyl-diphenyl-silanyloxymethyl group, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C25H30O2Si |
|---|---|
Molecular Weight |
390.6 g/mol |
IUPAC Name |
1-[4-[tert-butylsilyloxy(diphenyl)methyl]phenyl]ethanol |
InChI |
InChI=1S/C25H30O2Si/c1-19(26)20-15-17-23(18-16-20)25(27-28-24(2,3)4,21-11-7-5-8-12-21)22-13-9-6-10-14-22/h5-19,26H,28H2,1-4H3 |
InChI Key |
VWNLGHYKNSRFNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O[SiH2]C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















